molecular formula C25H25N3O3 B605127 Acetylaszonalenin CAS No. 42230-55-7

Acetylaszonalenin

Cat. No. B605127
CAS RN: 42230-55-7
M. Wt: 415.49
InChI Key: TXNJQKDZOVFCAQ-XRODADMRSA-N
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Description

Acetylaszonalenin is a prenylated indole derivative and a fungal metabolite . It is a potent neurokinin-1 (NK1) receptor antagonist .


Synthesis Analysis

The biosynthesis of Acetylaszonalenin involves three genes coding for putative non-ribosomal peptide synthetase (AnaPS), a prenyl-transferase (AnaPT), and an acetyltransferase (AnaAT) . AnaPT catalyzes the reverse prenylation of ®-benzodiazepinedione at position C3 of the indole moiety in the presence of dimethylallyl diphosphate, resulting in the formation of aszonalenin . AnaAT catalyzes the acetylation of aszonalenin at position N1 of the indoline moiety in the presence of acetyl coenzyme A, resulting in the formation of acetylaszonalenin .


Molecular Structure Analysis

Acetylaszonalenin has a molecular formula of C25H25N3O3 . It contains a total of 60 bonds, including 35 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 4 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

Acetylaszonalenin is a prenylated indole derivative produced by several species of Penicillium, Aspergillus, and Neosartorya .


Physical And Chemical Properties Analysis

The molecular weight of Acetylaszonalenin is 415.48 . The exact mass is 415.19 .

Scientific Research Applications

  • Biosynthesis in Fungi : Acetylaszonalenin is biosynthesized in the fungus Neosartorya fischeri. The process involves a non-ribosomal peptide synthetase (AnaPS), a prenyltransferase (AnaPT), and an acetyltransferase (AnaAT), which function together to form acetylaszonalenin through specific enzymatic reactions (Yin et al., 2009).

  • Association with Mycotoxins : Acetylaszonalenin is classified as an indole alkaloid, often found in various species of Penicillium, Aspergillus, and Neosartorya. These alkaloids, including acetylaszonalenin, are known to be toxic to animals and may contaminate food products such as blue-veined cheese (Martín et al., 2014).

  • Prenylation Position on Indole Ring : Studies have demonstrated the ability of the enzyme AnaPT from Neosartorya fischeri to alter the prenylation position on the indole ring of acetylaszonalenin. This finding suggests potential for chemical diversification of this compound (Pockrandt & Li, 2013).

  • Anticancer Activity : A study on acetylshikonin, a compound similar to acetylaszonalenin, showed inhibition of CYP2J2 enzyme and demonstrated anticancer activity against HepG2 cells, a human liver cancer cell line (Park et al., 2017).

  • Pharmacological Potential : Acetylshikonin has been found to stimulate glucose uptake in L6 myotubes through a specific pathway, indicating potential antidiabetic properties and highlighting a new pathway for glucose uptake in these cells (Huang et al., 2019).

properties

IUPAC Name

(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNJQKDZOVFCAQ-XRODADMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylaszonalenin

CAS RN

42230-55-7
Record name Acetylaszonalenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYLASZONALENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
208
Citations
WB Yin, A Grundmann, J Cheng, SM Li - Journal of Biological Chemistry, 2009 - ASBMB
… in Sequenced Genomes—Based on the structural feature of acetylaszonalenin, we tried to find its biosynthetic genes or gene cluster in genome sequences. Acetylaszonalenin is …
Number of citations: 187 www.jbc.org
SL Wang, HF Yu, YL Xu, T Tian, ZJ Zhan… - Chemistry of Natural …, 2020 - Springer
… The biosynthetic gene cluster responsible for aszonalenin (1) and acetylaszonalenin (2) biosynthesis has been identified in N. fischeri, which consists of three genes coding for a …
Number of citations: 3 link.springer.com
K Ishikawa, M Ishii, T Yaguchi, T Katada… - Biochemical and …, 2022 - Elsevier
… of aszonalenin, namely acetylaszonalenin and epi-aszonalenin B and C. In a luciferase assay using cells constitutively expressing luciferase (counter assay), acetylaszonalenin and epi-…
Number of citations: 5 www.sciencedirect.com
WW May Zin, S Buttachon, J Buaruang, L Gales… - Marine drugs, 2015 - mdpi.com
… However, the co-occurrence of compound 2 with aszonalenin and acetylaszonalenin in this … as that of the corresponding carbons of aszonalenin and acetylaszonalenin, ie, 11R. Thus, …
Number of citations: 40 www.mdpi.com
WB Yin, J Cheng, SM Li - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
… AnaPT from Neosartorya fischeri is involved in the biosynthesis of acetylaszonalenin and was shown to catalyse the C3-prenylation of (R)-benzodiazepinedione (6). CdpNPT from …
Number of citations: 43 pubs.rsc.org
B Wollinsky, SM Li - Fungal Secondary Metabolism: Methods and …, 2012 - Springer
… Recently, the biosynthetic gene clusters of acetylaszonalenin … in the formation of aszonalenin and acetylaszonalenin (Fig. 1) (22)… , ie aszonalenin and acetylaszonalenin as well as 12,13-…
Number of citations: 2 link.springer.com
JF Martín, P Liras, C García-Estrada - Biosynthesis and molecular genetics …, 2014 - Springer
… Roquefortine C, acetylaszonalenin, and other related compounds reviewed in this article are 3-(3,3′) dimethylallyltryptophan derivatives (ie, prenylated at C-3 of indole) (Fig. 6.1), but …
Number of citations: 10 link.springer.com
W Shan, S Wang, Y Ying, L Ma… - Journal of Chemical …, 2014 - journals.sagepub.com
One new aszonalenin analogue, 6-hydroxyaszonalenin was isolated from the culture of Neosartorya fischeri CGMCC 3.5378, together with aszonalenin, acetylaszonalenin, …
Number of citations: 8 journals.sagepub.com
WB Yin, A Grundmann, J Cheng, SM Li - 2008 - scholar.archive.org
… on the structural feature of acetylaszonalenin, we tried to find its biosynthetic genes or gene cluster in genome sequences. Acetylaszonalenin is chemically a cyclic dipeptide derivative …
Number of citations: 0 scholar.archive.org
SM Li - Natural product reports, 2010 - pubs.rsc.org
… A second example from this group is the mycotoxin acetylaszonalenin (37) (called also LL-S490β) derived from the amino acids L-tryptophan and anthranilic acid. Acetylaszonalenin (37…
Number of citations: 474 pubs.rsc.org

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